molecular formula C12H8F2O2 B6373327 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 1261961-05-0

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No.: B6373327
CAS No.: 1261961-05-0
M. Wt: 222.19 g/mol
InChI Key: PARKTXWOHFYEFV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol is a fluorinated phenol derivative. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol typically involves the introduction of fluorine atoms into the phenol structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This reaction often requires the use of a strong base, such as sodium hydride, and a fluorinating agent, such as cesium fluoride .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARKTXWOHFYEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684186
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-05-0
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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